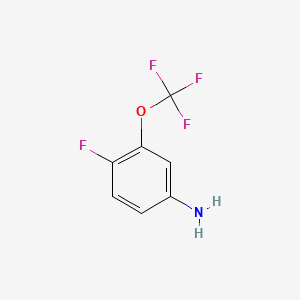

Cyclobutyl isocyanide

Descripción general

Descripción

Cyclobutyl isocyanide is a compound that is part of a broader class of isocyanides used in various cycloaddition reactions. These reactions are significant in the synthesis of heterocycles, which have applications in material chemistry, catalysis, and drug development. Isocyanides are known for their versatility as they can act as both nucleophiles and electrophiles due to their electronic structure, making them valuable in multicomponent reactions .

Synthesis Analysis

The synthesis of cyclobutyl isocyanide derivatives can be achieved through various methods. One approach involves the use of transition metal complexes to facilitate [2+2] cycloaddition reactions. For instance, cyclobutanimines can be synthesized from carbenechromium or -tungsten complexes, isocyanides, and alkenes through intermediate ketenimine complexes . Another method includes palladium-catalyzed cyclocoupling of 2-halobiaryls with isocyanides, which allows the construction of a wide range of ring systems by cleaving a C-H bond .

Molecular Structure Analysis

The molecular structure of cyclobutyl isocyanide derivatives can be complex and diverse. For example, cyclobutenylidene, a related C4H4 isomer, has been debated in terms of its geometrical structure, whether it should be considered a carbocyclic carbene or a strained bridgehead alkene . The structure of cyclobutanimines has been determined through crystal structure analysis, providing insights into the arrangement of atoms within these molecules .

Chemical Reactions Analysis

Cyclobutyl isocyanide and its derivatives participate in a variety of chemical reactions. These include [4+1] cycloaddition reactions with various electrophilic substrates to afford functionalized heterocycles such as pyrroles, imidazoles, and furans . Additionally, cyclobut-1-enes have shown exceptional stereoselectivity in Diels–Alder reactions, which is rationalized by intramolecular hydrogen bonding influencing the transition states . Solid-state [2+2] cycloaddition reactions have also been used to stereoselectively synthesize cyclobutane derivatives, with the orientation of monomers controlled by the presence of anions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutyl isocyanide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups can affect the outcome of cycloaddition reactions, as seen in the case of cyclobut-1-ene derivatives . The reactivity of cyclobutenylidene derivatives towards small gaseous molecules and C-H bonds demonstrates their ambiphilic nature and strong electron-donating properties . These properties are essential for understanding the behavior of cyclobutyl isocyanide derivatives in various chemical environments and their potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

Cyclobutyl isocyanide and its derivatives have been extensively studied for their antiviral activities. In particular, cyclobutyl guanine and adenine nucleoside analogues show significant activity against herpesviruses. These compounds, mimicking the absolute configuration of natural nucleosides, selectively inhibit certain viral DNA polymerases over human DNA polymerases, indicating potential therapeutic applications against viral infections (Bisacchi et al., 1991).

HIV Treatment

Cyclobutyl-based compounds, specifically carbocyclic oxetanocin analogs like cyclobut-A and cyclobut-G, have been found effective against the human immunodeficiency virus (HIV). These compounds can protect cells against HIV infectivity and suppress proviral DNA synthesis, presenting a promising avenue for HIV treatment (Hayashi et al., 1990).

Isocyanide Cycloaddition Reactions

Isocyanide-based cycloaddition reactions are crucial in synthesizing various heterocyclic compounds. Cyclobutyl isocyanide plays a significant role in these reactions, enabling the creation of diverse heterocyclic scaffolds with applications ranging from material chemistry to drug synthesis (Kaur et al., 2016).

Therapeutic Applications in Cancer and Other Diseases

Cyclobutyl-containing compounds are important in drug design, particularly in developing cancer and nervous system drugs, analgesics, antiviral drugs, and gastrointestinal drugs. The unique structure of cyclobutyl makes it a valuable framework for novel therapeutic applications (Ren et al., 2022).

Chemical Investigations and Applications

Extensive chemical investigations have been conducted on cyclobutyl compounds to understand their behavior in various reactions and potential applications in organic chemistry. Studies have focused on the nature of intermediates in carbonium ion-type reactions and the structures and properties of these compounds (Wiberg, 1968).

Catalytic Applications

Cyclobutyl isocyanides have been utilized in palladium-catalyzed cyclocoupling reactions, demonstrating their utility in catalytic C-H bond functionalization. These reactions enable the construction of a wide range of ring systems and highlight the versatility of cyclobutyl isocyanides in catalysis (Tobisu et al., 2010).

Luminescence Properties

Cyclobutyl isocyanide ligands have been shown to significantly impact the emission properties of cycloplatinated(II) compounds. These studies contribute to understanding and designing luminescent materials with potential applications in lighting and display technologies (Shahsavari et al., 2017).

Propiedades

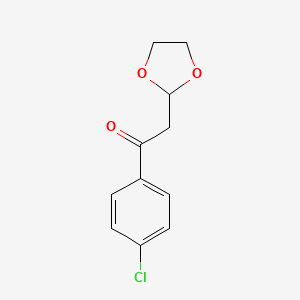

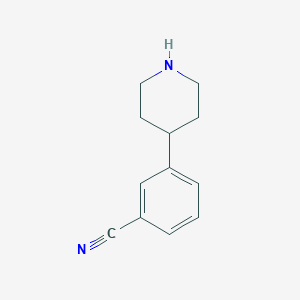

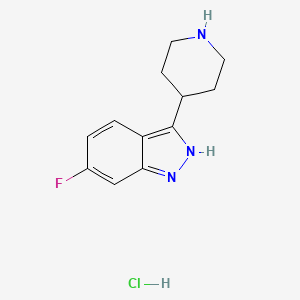

IUPAC Name |

isocyanocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-6-5-3-2-4-5/h5H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYCNUUHLFKQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608017 | |

| Record name | Isocyanocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl isocyanide | |

CAS RN |

90993-55-8 | |

| Record name | Isocyanocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.